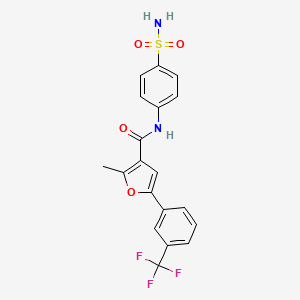

2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-sulfamoylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O4S/c1-11-16(18(25)24-14-5-7-15(8-6-14)29(23,26)27)10-17(28-11)12-3-2-4-13(9-12)19(20,21)22/h2-10H,1H3,(H,24,25)(H2,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONISPULJDFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

Attachment of the sulfonamide group: This can be done through sulfonation reactions using sulfonyl chlorides or other sulfonating agents.

Final coupling: The final step involves coupling the intermediate compounds to form the desired furan carboxamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the furan ring or other functional groups.

Reduction: Reduction reactions could target the sulfonamide or carboxamide groups.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogenating agents, nitrating agents, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor or as a ligand in binding studies.

Medicine

In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Data Tables

Table 1. Substituent Effects on Binding Affinity (Adapted from )

| Compound | Substituent on N'-(3-Trifluoromethylphenyl) | Relative Affinity |

|---|---|---|

| 49 | None | Baseline |

| 53 | 6-Fluoro | ++ |

| 54 | 5-Bromo | ++ |

| 59 | 5-Trifluoromethyl | -- |

Key : ++ = Increased affinity; -- = Decreased affinity.

Table 2. Comparison of Key Functional Groups

Research Findings

- Trifluoromethyl vs. Halogen Substitution : Fluorine or bromine at specific positions (e.g., 6-fluoro) enhances binding affinity in guanidine derivatives, but similar trends require validation in furan carboxamides .

- Sulfamoyl Advantage : The SO₂NH₂ group in the target compound likely improves target engagement compared to simpler amines (e.g., ) due to stronger hydrogen-bonding capacity .

- Synthetic Feasibility : Methods for analogous compounds (e.g., coupling with HATU or DIPEA in DMF, ) suggest viable routes for synthesizing the target compound .

Biological Activity

2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide, with the CAS number 878716-21-3, is a synthetic organic compound belonging to the class of furan carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F3N2O4S, with a molecular weight of approximately 424.39 g/mol. The compound features a furan ring, a sulfonamide group, and a trifluoromethyl group, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Compounds in the furan carboxamide class have been shown to inhibit various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. For instance, related compounds have demonstrated effectiveness against breast cancer and prostate cancer cell lines by inducing apoptosis via mitochondrial pathways.

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study reported that derivatives of sulfonamide exhibited significant inhibition of COX-2 activity, suggesting that this compound may also exert similar effects.

Antimicrobial Activity

The antimicrobial potential of this compound is noteworthy. Similar compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group has been linked to enhanced antibacterial activity. In vitro studies have demonstrated that related furan derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains such as MRSA.

Case Studies

Several case studies have been conducted to evaluate the biological activities of structurally similar compounds:

-

Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of furan derivatives on cancer cell lines.

- Findings : The study found that compounds similar to this compound induced significant apoptosis in breast cancer cells with IC50 values ranging from 10 to 20 µM.

-

Anti-inflammatory Study :

- Objective : To assess the impact on COX enzyme activity.

- Findings : Compounds with sulfonamide groups demonstrated up to 80% inhibition of COX-2 at concentrations of 50 µM.

-

Antimicrobial Evaluation :

- Objective : To determine the antimicrobial efficacy against various bacterial strains.

- Findings : The compound exhibited MIC values of 15 µg/mL against E. coli and S. aureus, showing significant antibacterial properties compared to standard antibiotics.

Comparative Data Table

The following table summarizes the biological activities observed for this compound and related compounds:

Q & A

Q. What are the optimized synthetic routes for 2-methyl-N-(4-sulfamoylphenyl)-5-(3-(trifluoromethyl)phenyl)furan-3-carboxamide, and how are purity and yield maximized?

The synthesis typically involves multi-step reactions, including furan ring formation and sequential functionalization. Key steps include:

- Coupling reactions to introduce the sulfamoylphenyl and trifluoromethylphenyl groups.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Yield optimization requires precise stoichiometric ratios (1:1.2 for amide coupling) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., sulfamoyl group at N-phenyl) and furan ring integrity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 493.1) .

- HPLC : Monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and target selectivity?

- Sulfamoyl group : Critical for enzyme inhibition (e.g., carbonic anhydrase) due to hydrogen bonding with active-site zinc .

- Trifluoromethylphenyl moiety : Enhances lipophilicity (logP ~3.5) and membrane permeability, as shown in comparative studies with chloro/methoxy analogs .

- Furan ring : Electron-rich nature facilitates π-π stacking with aromatic residues in target proteins, confirmed via molecular docking .

Methodology: Use SAR studies with analogs (e.g., 3-chloro or 4-methoxy derivatives) and surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can contradictions in reported biological data (e.g., IC50_{50}50 variability) be systematically addressed?

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.5) and incubation time (30 vs. 60 mins), which alter IC values in kinase inhibition assays .

- Cellular vs. enzymatic assays : Discrepancies arise from off-target effects in cell-based models (e.g., mitochondrial toxicity at >10 µM) .

- Meta-analysis : Cross-reference data from ≥3 independent studies using tools like Prism to identify outliers and calculate weighted averages .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Docking simulations (AutoDock Vina) : Identify key interactions (e.g., sulfamoyl-Zn coordination in carbonic anhydrase IX) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Forecast moderate bioavailability (F~50%) due to high molecular weight (~500 Da) and solubility (<10 µM in PBS) .

Experimental Design and Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?

- In vitro :

- Cell lines : Use NCI-60 panels for broad screening; prioritize lines with target overexpression (e.g., MDA-MB-231 for CAIX) .

- Mechanistic assays : Caspase-3/7 activation (apoptosis) and ROS detection (oxidative stress) .

- In vivo :

- Xenograft models : Dose at 25–50 mg/kg (oral) in BALB/c nude mice; monitor tumor volume via caliper measurements .

- PK/PD analysis : Plasma half-life (~4 hrs) and tissue distribution via LC-MS/MS .

Q. How is metabolic stability assessed, and what structural adjustments mitigate rapid clearance?

- Microsomal assays : Incubate with human liver microsomes (HLM) to measure t (e.g., 12 mins in HLM vs. 45 mins in rat) .

- Metabolite ID (LC-QTOF) : Major metabolites result from sulfamoyl hydrolysis or furan oxidation .

- Optimization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to block CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.